molecular formula C16H14BrN3O3 B3863542 N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide

N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3863542
M. Wt: 376.20 g/mol
InChI Key: LRTFSLNVOSFSKF-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It also inhibits the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been shown to have biochemical and physiological effects on cancer cells. It induces apoptosis by activating caspase-3 and caspase-9, which are essential enzymes in the apoptotic pathway. It also inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide in lab experiments is its potential use as a ligand for the synthesis of metal complexes. These metal complexes have shown potential for use in catalysis, luminescence, and biological applications.
One of the limitations of using N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide in lab experiments is its cytotoxic effects on normal cells. Therefore, it is essential to conduct further studies to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions related to N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide. One of the areas of research is the development of metal complexes using this compound as a ligand. These metal complexes have shown potential for use in catalysis, luminescence, and biological applications.
Another area of research is the development of anticancer drugs using N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide as a lead compound. Further studies are needed to determine the safe dosage and potential side effects of this compound on normal cells.
In conclusion, N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has potential use in various scientific applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of this compound in various scientific fields.

Scientific Research Applications

N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been studied for its potential use in various scientific applications. One of the areas of research is its use as a ligand for the synthesis of metal complexes. These metal complexes have shown potential for use in catalysis, luminescence, and biological applications.
Another area of research is its potential use as an anticancer agent. Studies have shown that N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3/c1-23-14-8-2-11(3-9-14)10-18-20-16(22)15(21)19-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTFSLNVOSFSKF-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide
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